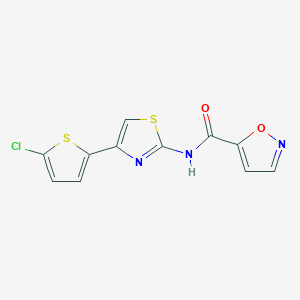
5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that features a quinoline and pyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes the sulfonylation of 3,4-dihydro-2H-quinoline followed by the coupling with a pyrimidine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the complex reaction conditions .
化学反応の分析
Types of Reactions
5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, altering the compound’s properties .
科学的研究の応用
Chemistry
In chemistry, 5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological molecules makes it a valuable tool for probing biochemical pathways .
Medicine
Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its versatility makes it a valuable component in various industrial applications .
作用機序
The mechanism of action of 5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
類似化合物との比較
Similar Compounds
- 3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone
- 1- [3- [4- (3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2 (1H)-quinolinone
- 4-[(2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]aniline .
Uniqueness
What sets 5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione apart from similar compounds is its unique combination of quinoline and pyrimidine moieties. This dual structure allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets, making it a versatile and valuable compound in various fields .
特性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-12-11(8-14-13(18)15-12)21(19,20)16-7-3-5-9-4-1-2-6-10(9)16/h1-2,4,6,8H,3,5,7H2,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVXUXNHDFMZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Bromomethyl)-2-methylspiro[3.3]heptane](/img/structure/B2815364.png)
![N-[(2-chlorophenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide](/img/structure/B2815365.png)
![2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B2815366.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide](/img/structure/B2815368.png)



![rac-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride](/img/structure/B2815376.png)


